N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline

Catalog No.
S13592569
CAS No.
M.F
C16H17N3O
M. Wt
267.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyani...

Product Name

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methoxyaniline

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

InChI

InChI=1S/C16H17N3O/c1-11(17-12-7-9-13(20-2)10-8-12)16-18-14-5-3-4-6-15(14)19-16/h3-11,17H,1-2H3,(H,18,19)

InChI Key

DTUGJTOPNZBIAU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC3=CC=C(C=C3)OC

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline is an organic compound characterized by its unique structure, which combines a benzimidazole moiety with a methoxyaniline group. The molecular formula for this compound is C16H18N4O, and it features a benzimidazole ring that is fused with an ethyl group and linked to a 4-methoxyaniline. This structure contributes to its potential biological activity and applications in various fields, particularly in medicinal chemistry.

Typical of amines and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The aniline nitrogen can undergo nucleophilic substitution, allowing for the introduction of various substituents.
  • C–N Bond Formation: The benzimidazole nitrogen can react with electrophiles, facilitating the formation of new C–N bonds.
  • Oxidation and Reduction: The methoxy group may undergo oxidation, while the amine group can be reduced under specific conditions.

These reactions make N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline a versatile intermediate for synthesizing more complex molecules.

Research indicates that compounds containing benzimidazole and aniline moieties exhibit significant biological activities. N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline has been studied for:

  • Antimicrobial Properties: Exhibiting activity against various bacterial strains.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Potential to modulate inflammatory pathways.

The specific biological activity of this compound may vary based on its structural modifications and the presence of substituents.

The synthesis of N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline typically involves several steps:

  • Formation of Benzimidazole: The initial step may involve the condensation of o-phenylenediamine with a suitable aldehyde to form the benzimidazole core.
  • Alkylation: The benzimidazole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
  • Aniline Coupling: Finally, the reaction with 4-methoxyaniline can be performed under acidic or basic conditions to yield the final product.

This multi-step synthesis allows for the introduction of various functional groups, enhancing the compound's versatility.

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting infections or cancer.
  • Material Science: In the development of organic semiconductors or dyes due to its unique electronic properties.
  • Biological Probes: For studying cellular processes involving specific receptors or enzymes.

The diverse applications stem from its structural characteristics and biological activity.

Interaction studies have revealed that N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline may interact with various biological targets:

  • Enzymatic Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Potential binding to receptors related to neurotransmission or cell signaling.

Such interactions are crucial for understanding its pharmacodynamics and optimizing its therapeutic potential.

Several compounds share structural similarities with N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline. Here are some notable examples:

Compound NameSimilarityUnique Features
1-Methyl-1H-benzimidazol-2(3H)-one1.00Contains a methyl group instead of an ethyl group
5-Amino-1-methyl-1H-benzimidazol-2(3H)-one0.98Features an amino group at position 5
5-Amino-1,3-dimethyl-1H-benzimidazol-2(3H)-one0.98Contains two methyl groups at positions 1 and 3
1-Phenyl-1H-benzimidazol-2(3H)-one0.96Substituted phenyl group instead of methoxy group
1-Ethyl-1H-benzimidazol-2(3H)-one0.96Ethyl substitution at position 1

These compounds highlight the structural diversity within the benzimidazole family, each exhibiting unique properties and potential applications. N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline stands out due to its specific combination of functional groups, contributing to its distinct biological activities and synthetic utility.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

267.137162174 g/mol

Monoisotopic Mass

267.137162174 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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